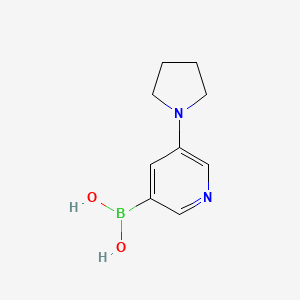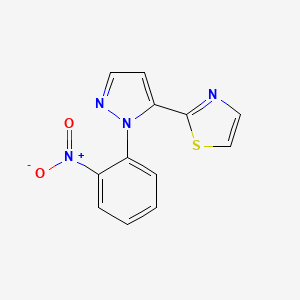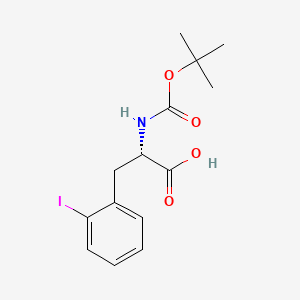
Boc-2-iodo-l-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-iodo-l-phenylalanine typically begins with l-phenylalanine as the starting material. The phenyl ring of l-phenylalanine is iodinated to introduce the iodine atom at the ortho position. This is followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Boc-2-iodo-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Product: Removal of the Boc group yields 2-iodo-l-phenylalanine.
Scientific Research Applications
Boc-2-iodo-l-phenylalanine has several applications in scientific research:
Proteomics Research: It is used in the synthesis of peptides and proteins for studying protein-protein interactions and protein structure.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and enzyme inhibitors.
Biological Studies: The compound is used in the study of amino acid transport and metabolism in cells.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-2-iodo-l-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group, allowing selective reactions to occur at other functional sites. Once incorporated, the Boc group can be removed to yield the free amino group, enabling further functionalization or biological activity .
Comparison with Similar Compounds
Similar Compounds
Boc-4-iodo-l-phenylalanine: Similar to Boc-2-iodo-l-phenylalanine but with the iodine atom at the para position.
Boc-2-bromo-l-phenylalanine: Contains a bromine atom instead of iodine at the ortho position.
Boc-2-chloro-l-phenylalanine: Contains a chlorine atom instead of iodine at the ortho position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which provides distinct reactivity and steric properties compared to its bromo and chloro analogs. The ortho position of the iodine atom also influences the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

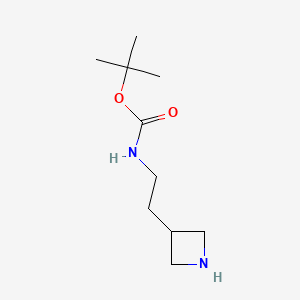
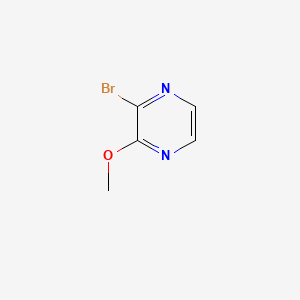
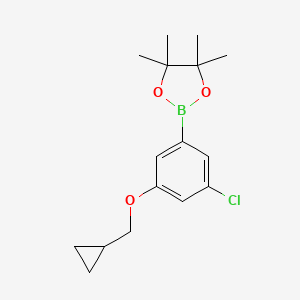

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/new.no-structure.jpg)
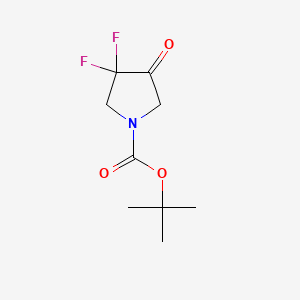
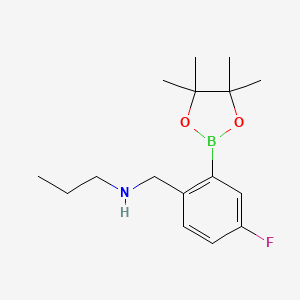
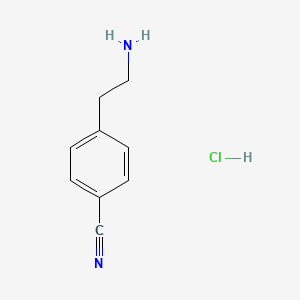
![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)


